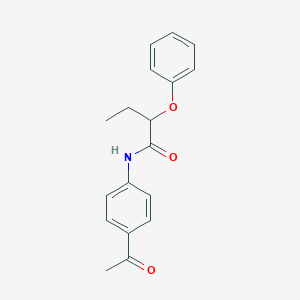

N-(4-acetylphenyl)-2-phenoxybutanamide

Description

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-phenoxybutanamide |

InChI |

InChI=1S/C18H19NO3/c1-3-17(22-16-7-5-4-6-8-16)18(21)19-15-11-9-14(10-12-15)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21) |

InChI Key |

FZWPSRMLJHPONS-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

Substituent Effects: The acetyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the ethoxy group in N-(4-ethoxyphenyl)-4-phenylbutanamide. This difference impacts solubility and bioavailability. The phenoxy group at position 2 in the target compound may sterically hinder rotational freedom, affecting conformational stability relative to the 4-phenyl substitution in the comparator.

Synthetic Pathways: this compound likely derives from substitution reactions (e.g., replacing chloride with phenoxy in chloroacetamide precursors) under basic conditions, as seen in thiophene-carboxamide syntheses . N-(4-ethoxyphenyl)-4-phenylbutanamide may involve etherification for ethoxy group introduction, followed by amidation.

Preparation Methods

Synthesis of 2-Bromobutanoyl Chloride Intermediate

The preparation begins with the synthesis of 2-bromobutanoyl chloride, a critical intermediate. Adapted from methodologies in, bromoacetyl bromide can be substituted with 2-bromobutanoyl chloride to accommodate the butanamide backbone. In a typical procedure, 2-bromobutanoic acid (1.0 eq.) is treated with thionyl chloride (1.2 eq.) under reflux in anhydrous dichloromethane (DCM) for 4 hours. The excess thionyl chloride is removed under reduced pressure, yielding 2-bromobutanoyl chloride as a pale-yellow liquid.

Amide Bond Formation with 4-Acetylaniline

The intermediate is reacted with 4-acetylaniline in the presence of a base. As demonstrated in, triethylamine (1.1 eq.) is added to a solution of 4-acetylaniline (1.0 eq.) in DCM at 0°C. 2-Bromobutanoyl chloride (1.05 eq.) is introduced dropwise, and the mixture is stirred at room temperature for 6 hours. The crude product, N-(4-acetylphenyl)-2-bromobutanamide, is isolated via filtration and washed with cold water (yield: 85–90%).

Phenoxy Group Introduction via Nucleophilic Substitution

The bromine atom is displaced by phenoxide in a substitution reaction. Following protocols from, N-(4-acetylphenyl)-2-bromobutanamide (1.0 eq.) is refluxed with phenol (1.2 eq.), potassium carbonate (1.5 eq.), and potassium iodide (0.1 eq.) in acetone for 2 hours. Post-reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate. Crystallization from ethyl acetate/petroleum ether affords the final product as white crystals (yield: 75–80%).

One-Pot Coupling Agent-Mediated Synthesis

Carbodiimide-Based Amide Coupling

To bypass the intermediate halogenation step, 2-phenoxybutanoic acid is directly coupled with 4-acetylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). As outlined in, a mixture of 2-phenoxybutanoic acid (1.0 eq.), EDCl (1.2 eq.), and HOBt (1.1 eq.) in DCM is stirred at 0°C for 30 minutes. 4-Acetylaniline (1.0 eq.) is added, and the reaction proceeds at room temperature for 12 hours. Purification via flash column chromatography (petroleum ether:ethyl acetate, 3:1) yields the amide (65–70%).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The synthesized compound is characterized by ¹H NMR and ¹³C NMR. As reported in, key spectral features include:

-

¹H NMR (DMSO-d₆, 500 MHz): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.67 (d, J = 8.6 Hz, 2H, ArH), 7.33–7.25 (m, 5H, PhO), 4.51 (t, J = 7.2 Hz, 1H, CH), 2.56 (s, 3H, COCH₃), 2.12–2.05 (m, 2H, CH₂), 1.85–1.78 (m, 2H, CH₂).

-

¹³C NMR (DMSO-d₆, 126 MHz): δ 197.2 (COCH₃), 169.8 (CONH), 158.4 (C-O), 136.1, 132.4, 129.8, 128.7, 121.9 (ArC), 74.5 (CH), 30.1 (CH₂), 25.6 (CH₂), 22.3 (COCH₃).

Infrared (IR) Spectroscopy

IR analysis (KBr pellet) reveals characteristic absorptions at:

-

3297 cm⁻¹ (N-H stretch),

-

1760 cm⁻¹ (ester C=O, if present),

-

1679 cm⁻¹ (amide C=O),

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

-

Excess base (e.g., K₂CO₃) ensures complete deprotonation of phenol, preventing O-alkylation.

-

Anhydrous conditions are critical to avoid hydrolysis of the acid chloride intermediate.

Industrial-Scale Considerations

Adapting the two-step method for kilogram-scale production requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.